The synthesis of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate can be achieved through several methods, primarily focusing on the formation of the epoxide ring. Two common synthetic routes include:
1. Epoxidation of Alkenes
2. Cyclization Reactions
The molecular structure of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate consists of three main components:
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is involved in several key chemical reactions:
1. Nucleophilic Substitution
2. Epoxide Ring Opening
3. Oxidation and Reduction
The mechanism of action for Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate primarily revolves around its epoxide functionality:
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate has diverse applications across multiple fields:
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate (CAS: 1187828-95-0 or 1936330-24-3) is a specialized epoxide derivative with significant utility as a synthetic intermediate. The compound features a carboxylate group adjacent to the oxirane ring and a 4-bromophenyl substituent, conferring distinctive reactivity patterns. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol [1] [2].
Table 1: Key Identifiers of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
| Property | Value |
|---|---|
| CAS Registry Number | 1187828-95-0 / 1936330-24-3 |
| IUPAC Name | Methyl 3-(4-bromophenyl)oxirane-2-carboxylate |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| SMILES | O=C(C1OC1(c2ccc(Br)cc2))OC |
| Purity Specifications | ≥98% (HPLC) |
The Darzens condensation between 4-bromobenzaldehyde and methyl chloroacetate remains the most widely employed method. This reaction proceeds under basic conditions, typically with alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides in anhydrous solvents:
An alternative route involves the epoxidation of methyl (4-bromophenyl)acrylate using peracids:
Table 2: Comparative Synthetic Parameters for Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
| Method | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Darzens Reaction | NaOEt, Toluene, 0°C → 25°C, 16h | 65–78% | 7:3 |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 8h | 60–75% | 8:2 |
| Asymmetric Darzens | Phase-transfer catalyst, -20°C, 24h | 55–70% | 95:5 ee (S,R) |
Chiral phase-transfer catalysts (PTCs) enable asymmetric Darzens reactions:
Density Functional Theory (DFT) studies rationalize stereochemical outcomes:
Critical spectroscopic data confirm structure and purity:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1